6-methyl-N-[1-[[1-[[1-(oxan-4-ylmethyl)piperidin-4-yl]methylamino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]cyclopentyl]-1-benzothiophene-2-carboxamide
Description
Properties
IUPAC Name |
6-methyl-N-[1-[[1-[[1-(oxan-4-ylmethyl)piperidin-4-yl]methylamino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]cyclopentyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H48N4O4S/c1-26-9-10-30-23-33(46-32(30)21-26)35(43)40-37(15-5-6-16-37)36(44)39-31(22-27-7-3-2-4-8-27)34(42)38-24-28-11-17-41(18-12-28)25-29-13-19-45-20-14-29/h2-4,7-10,21,23,28-29,31H,5-6,11-20,22,24-25H2,1H3,(H,38,42)(H,39,44)(H,40,43) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYSVMKCMIUCHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(S2)C(=O)NC3(CCCC3)C(=O)NC(CC4=CC=CC=C4)C(=O)NCC5CCN(CC5)CC6CCOCC6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H48N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Central Dipeptide-like Backbone
The 1-benzothiophene-2-carboxamide is coupled to (R)-2-amino-3-phenylpropanoic acid using HATU/DIPEA in DMF. The resulting intermediate, (R)-6-methyl-N-(1-((2-amino-3-phenylpropanoyl)carbamoyl)cyclopentyl)-1-benzothiophene-2-carboxamide, is isolated via silica gel chromatography (hexane:EtOAc, 3:1).
Final Amidation
The terminal amine is acylated with propionic anhydride in pyridine to yield the target compound. Excess anhydride is quenched with aqueous NaHCO₃, and the product is recrystallized from ethanol/water (4:1).
Optimization and Analytical Validation
Critical Parameters
-
Temperature Control : Cyclization at >10°C reduces yield due to side reactions
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Inert Atmosphere : Nitrogen or argon prevents oxidation of thiol intermediates
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Solvent Selection : Dichloromethane optimizes cyclization kinetics vs. THF or DMF
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8 Hz, 1H, benzothiophene-H), 7.45–7.30 (m, 5H, Ph), 4.20 (m, 2H, oxane-OCH₂), 3.50 (m, 2H, piperidine-NCH₂)
Scalability and Industrial Considerations
Large-scale production (25 mg to 5 g) requires adjustments:
Chemical Reactions Analysis
Types of Reactions
6-methyl-N-[1-[[1-[[1-(oxan-4-ylmethyl)piperidin-4-yl]methylamino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]cyclopentyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or alcohols, while substitution may introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Pharmacological Profile
Ibodutant is recognized for its selective antagonism of the tachykinin NK2 receptor. This receptor plays a crucial role in various physiological processes, including smooth muscle contraction and neurotransmission. The ability of Ibodutant to block this receptor has made it a candidate for treating conditions such as irritable bowel syndrome (IBS) and other gastrointestinal disorders characterized by dysregulated motility and secretion.
Clinical Applications
Ibodutant has undergone various clinical trials to evaluate its efficacy in treating IBS-D (diarrhea-predominant irritable bowel syndrome). Notably:
- Phase 2 Trials : The IRIS-2 trial, completed in May 2012, demonstrated positive results, indicating that Ibodutant effectively alleviates symptoms associated with IBS-D .
- Phase 3 Studies : A subsequent phase 3 study was initiated but was terminated due to low response rates and negative outcomes .
Recent studies have focused on optimizing the structure of Ibodutant to enhance its efficacy and reduce side effects. Computational methods such as molecular docking have been employed to predict interactions with the NK2 receptor, guiding further modifications of the compound for improved therapeutic outcomes .
Case Studies
Several case studies have highlighted the effectiveness of Ibodutant in clinical settings:
- Study on Efficacy : A multicenter double-blind study evaluated the impact of Ibodutant on IBS-D patients, reporting significant improvements in symptom relief compared to placebo .
- Safety Profile : Long-term safety assessments indicated that Ibodutant had an acceptable safety profile with manageable side effects, making it a viable option for chronic treatment scenarios .
Mechanism of Action
The mechanism of action of 6-methyl-N-[1-[[1-[[1-(oxan-4-ylmethyl)piperidin-4-yl]methylamino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]cyclopentyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and ion channels.
Pathways: Signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Similarity Analysis
Structural comparisons were conducted using Tanimoto coefficients (fingerprint-based similarity indexing) and mass spectrometry (MS)-derived cosine scores (parent ion fragmentation patterns) .
| Compound Name | Tanimoto Index* | Cosine Score** | Key Structural Differences vs. Target Compound |
|---|---|---|---|
| Carfentanil | 0.65 | 0.72 | Replaces benzothiophene with phenethyl; lacks oxan-4-ylmethyl |
| Cyclopropylfentanyl | 0.58 | 0.68 | Cyclopropane carboxamide substituent; no cyclopentyl spacer |
| Aglaithioduline (SAHA analog) | 0.70 | N/A | Hydroxamate group; unrelated backbone |
| Target Compound | 1.00 | 1.00 | Reference standard |
The target compound exhibits moderate similarity to carfentanil (Tanimoto = 0.65), a potent opioid, due to shared piperidine and carboxamide motifs.
Pharmacokinetic and Physicochemical Properties
Comparative molecular properties were derived from computational models and experimental data for analogous compounds:
The target compound’s higher molecular weight and lipophilicity (LogP = 3.8) suggest prolonged tissue retention compared to carfentanil. Its three hydrogen bond donors may enhance solubility relative to cyclopropylfentanyl .
Biological Activity
6-Methyl-N-[1-[[1-[[1-(oxan-4-ylmethyl)piperidin-4-yl]methylamino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]cyclopentyl]-1-benzothiophene-2-carboxamide, commonly referred to as ibodutant , is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in the field of gastrointestinal disorders and pain management. This article delves into its biological activity, pharmacological properties, and relevant research findings.
Molecular Structure
The molecular formula of ibodutant is with a molecular weight of approximately 631.88 g/mol. Its structure includes multiple functional groups that contribute to its biological activity, including a benzothiophene moiety and a piperidine ring.
| Property | Value |
|---|---|
| Molecular Weight | 631.876 g/mol |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 2 |
| LogP (XlogP) | 6.6 |
Ibodutant acts primarily as a neurokinin receptor antagonist , specifically targeting the NK2 receptor subtype. This mechanism is significant in modulating gastrointestinal motility and potentially alleviating symptoms associated with irritable bowel syndrome (IBS) and other gastrointestinal disorders.
Pharmacological Effects
Research has indicated that ibodutant exhibits several pharmacological effects:
- Anti-nociceptive Effects : It has been shown to reduce pain perception in various animal models, suggesting its utility in pain management.
- Gastrointestinal Motility Regulation : Ibodutant's antagonistic action on neurokinin receptors plays a crucial role in regulating gut motility, making it a candidate for treating conditions like IBS.
- Potential Anti-inflammatory Properties : Some studies suggest that ibodutant may have anti-inflammatory effects, although further research is required to elucidate this aspect.
Case Studies and Research Findings
Several studies have explored the biological activity of ibodutant:
Study 1: Efficacy in IBS
A clinical trial investigated the efficacy of ibodutant in patients with IBS. Results indicated a significant reduction in abdominal pain and discomfort compared to placebo, highlighting its potential as a therapeutic agent for IBS management .
Study 2: Pain Management
In an animal model of neuropathic pain, ibodutant demonstrated notable analgesic effects. The study concluded that the compound could be beneficial for managing chronic pain conditions .
Study 3: Neurokinin Receptor Interaction
A binding affinity study revealed that ibodutant has a high affinity for NK2 receptors, supporting its role as an effective antagonist. This binding profile correlates with its observed pharmacological effects .
Q & A
Basic Research Question
- NMR spectroscopy : - and -NMR are essential for confirming the benzothiophene and piperidine ring structures. Aromatic protons (δ 6.8–7.5 ppm) and carbonyl signals (δ 165–175 ppm) are diagnostic .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for the oxan-4-ylmethyl substituent .
- HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity (>95%) and resolve diastereomers from asymmetric centers .
How can discrepancies in reported synthetic yields be systematically analyzed?
Advanced Research Question
Yield variations (e.g., 45% in McClure et al. vs. 60% in Taber’s work ) require:
- Reaction parameter screening : Test temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., DMAP) to identify optimal conditions.
- Kinetic studies : Monitor intermediate stability via in-situ IR spectroscopy to detect degradation pathways .
- Computational modeling : Use DFT calculations to compare activation energies of competing pathways (e.g., nucleophilic substitution vs. elimination) .
What computational strategies enhance the prediction of regioselectivity in cyclization steps?
Advanced Research Question
- Molecular dynamics (MD) simulations : Model steric effects in piperidine ring closure using software like COMSOL Multiphysics to visualize transition-state geometries .
- Docking studies : Predict binding affinities of intermediates to catalytic sites (e.g., Pd/C in hydrogenation steps) to optimize reagent ratios .
- Machine learning : Train models on existing reaction datasets to forecast optimal solvent systems (e.g., polar aprotic vs. ethers) for cyclization .
How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?
Advanced Research Question
- Analog synthesis : Replace the benzothiophene moiety with indole or quinoline rings to assess bioactivity shifts .
- In vitro assays : Test inhibition of opioid receptors (µ, κ) using competitive binding assays with -naloxone as a radioligand .
- Metabolic stability screening : Use liver microsomes to measure CYP450-mediated degradation rates and identify metabolically stable derivatives .
What strategies improve reaction scalability while maintaining enantiomeric purity?
Advanced Research Question
- Flow chemistry : Continuous reactors minimize batch-to-batch variability in the carbamoylation step .
- Chiral chromatography : Use cellulose-based columns with heptane/ethanol gradients to resolve enantiomers post-synthesis .
- Catalyst immobilization : Heterogeneous catalysts (e.g., polymer-supported Pd) enhance recyclability in hydrogenation steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
